N-(4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)cyclopropanamine
Overview
Description
N-(4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)cyclopropanamine is a compound that features a cyclopropanamine group attached to a benzyl ring, which is further substituted with a fluoro group and a dioxaborolan group. This compound is significant in organic synthesis due to its unique structure, which combines the reactivity of boronic esters with the stability of fluorinated aromatic compounds.
Mechanism of Action
Target of Action
Boronic acid pinacol ester compounds, to which this compound belongs, are significant reaction intermediates in organic synthesis reactions . They have many applications in carbon-carbon coupling and carbon heterocoupling reactions .
Mode of Action
The compound, being a boronic acid pinacol ester, is likely to undergo a process similar to the Pinacol Rearrangement . This is an acid-catalyzed rearrangement of 1,2-diols (vicinal diols) where the acid serves to protonate one of the hydroxyl groups, which departs as water, giving a carbocation . Subsequently, a C-O pi bond is formed as a C-C bond migrates to the adjacent carbon .
Biochemical Pathways
Boronic acid pinacol ester compounds have been widely used in boron neutron capture therapy and feedback control drug transport polymers in cancer treatment . This suggests that the compound may interact with biochemical pathways related to these processes.
Pharmacokinetics
The solubility of phenylboronic acid and its cyclic esters in organic solvents has been studied . Phenylboronic acid reveals high solubility in ether and ketone and very low in hydrocarbon . Pinacol ester, a similar compound, shows better solubility than parent acid in all tested solvents . These properties could impact the bioavailability of the compound.
Result of Action
Due to its structural similarity to other boronic acid pinacol ester compounds, it may share similar effects such as involvement in carbon-carbon coupling and carbon heterocoupling reactions .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the solubility of the compound in different solvents can affect its bioavailability and hence its efficacy . Furthermore, the compound’s stability could be influenced by factors such as temperature and pH.
Biochemical Analysis
Biochemical Properties
N-(4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)cyclopropanamine plays a crucial role in biochemical reactions, particularly in the context of enzyme inhibition and molecular recognition. This compound interacts with a variety of enzymes and proteins, including serine proteases and kinases, through the formation of reversible covalent bonds with active site residues. The boronic acid moiety of this compound can form stable complexes with diols and hydroxyl groups on biomolecules, thereby modulating their activity and function . Additionally, the fluorine atom enhances the compound’s binding affinity and specificity by participating in hydrogen bonding and electrostatic interactions with target proteins.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, it can inhibit the activity of key signaling proteins, such as kinases, leading to alterations in downstream signaling cascades. This inhibition can result in changes in gene expression profiles, affecting cellular functions such as proliferation, differentiation, and apoptosis. Furthermore, this compound can modulate metabolic pathways by interacting with enzymes involved in glycolysis and oxidative phosphorylation, thereby impacting cellular energy production and metabolic flux .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The boronic acid group forms reversible covalent bonds with nucleophilic residues, such as serine and threonine, in the active sites of enzymes. This interaction can inhibit enzyme activity by blocking substrate access or altering the enzyme’s conformation. Additionally, the fluorine atom can engage in hydrogen bonding and electrostatic interactions with amino acid residues, further stabilizing the enzyme-inhibitor complex. These interactions collectively contribute to the compound’s ability to modulate enzyme activity and influence cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time due to its stability and degradation properties. This compound is relatively stable under physiological conditions, but it can undergo hydrolysis and oxidation over extended periods. Studies have shown that the compound’s inhibitory effects on enzymes and cellular functions can persist for several hours to days, depending on the experimental conditions. Long-term exposure to this compound can lead to sustained alterations in cellular signaling and metabolic pathways, highlighting its potential for prolonged biochemical modulation .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent and can vary significantly with different dosages. At low doses, the compound can selectively inhibit target enzymes and modulate cellular functions without causing significant toxicity. At higher doses, this compound can induce adverse effects, such as cytotoxicity and organ damage, due to off-target interactions and accumulation in tissues. Threshold effects have been observed, where a critical concentration of the compound is required to achieve significant biochemical modulation. These findings underscore the importance of optimizing dosage regimens to balance efficacy and safety in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated and oxidized metabolites. These metabolites can further participate in conjugation reactions, such as glucuronidation and sulfation, facilitating their excretion from the body. Additionally, this compound can influence metabolic flux by modulating the activity of key enzymes in glycolysis, the tricarboxylic acid cycle, and oxidative phosphorylation, thereby affecting overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be actively transported across cell membranes by solute carrier transporters, such as organic anion and cation transporters. Once inside the cell, this compound can bind to intracellular proteins, such as albumin and cytosolic enzymes, influencing its localization and accumulation. The distribution of the compound within tissues is also influenced by its lipophilicity and affinity for specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the cytoplasm, nucleus, and mitochondria, through various targeting signals and post-translational modifications. For example, the presence of a nuclear localization signal can direct the compound to the nucleus, where it can interact with transcription factors and influence gene expression. Similarly, mitochondrial targeting sequences can facilitate the localization of this compound to mitochondria, impacting mitochondrial function and energy production .
Preparation Methods
The synthesis of N-(4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)cyclopropanamine typically involves a multi-step process. One common method includes the following steps:
Formation of the Boronic Ester: The initial step involves the formation of the boronic ester by reacting 4-fluoro-2-bromobenzyl alcohol with bis(pinacolato)diboron under palladium-catalyzed conditions.
Cyclopropanation: The next step involves the cyclopropanation of the benzyl group using a suitable cyclopropanating agent such as diazomethane or a similar reagent.
Amine Introduction: Finally, the cyclopropyl group is converted to the amine by reacting with an appropriate amine source under suitable conditions.
Industrial production methods may involve similar steps but are optimized for scale, yield, and cost-effectiveness.
Chemical Reactions Analysis
N-(4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)cyclopropanamine undergoes various chemical reactions, including:
Substitution Reactions: The fluoro group can participate in nucleophilic aromatic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
Oxidation and Reduction: The boronic ester group can be oxidized to the corresponding boronic acid or reduced to the corresponding alcohol.
Coupling Reactions: The boronic ester group is highly reactive in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with various aryl or vinyl halides.
Common reagents include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF). Major products depend on the specific reaction but often include substituted aromatic compounds or coupled products.
Scientific Research Applications
N-(4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)cyclopropanamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling.
Biology: The compound’s fluorinated aromatic structure makes it useful in the design of biologically active molecules, including potential pharmaceuticals.
Medicine: Its derivatives are explored for their potential use in drug development, particularly in targeting specific biological pathways.
Industry: The compound is used in the production of advanced materials and specialty chemicals due to its unique reactivity and stability.
Comparison with Similar Compounds
Similar compounds include other boronic esters and fluorinated aromatic compounds, such as:
4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde: Similar in structure but with an aldehyde group instead of a cyclopropanamine.
Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: Contains a benzoate ester group instead of a cyclopropanamine.
(2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(pyrrolidin-1-yl)methanone: Features a pyrrolidinyl group and a methanone group.
The uniqueness of N-(4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)cyclopropanamine lies in its combination of a cyclopropanamine group with a boronic ester and a fluoro-substituted aromatic ring, providing a distinct set of reactivity and stability properties.
Properties
IUPAC Name |
N-[[4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]cyclopropanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BFNO2/c1-15(2)16(3,4)21-17(20-15)14-9-12(18)6-5-11(14)10-19-13-7-8-13/h5-6,9,13,19H,7-8,10H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SORDLQAKANVQLH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)F)CNC3CC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90682379 | |
Record name | N-{[4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}cyclopropanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90682379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1256360-58-3 | |
Record name | N-{[4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}cyclopropanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90682379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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